![molecular formula C10H9ClN4S B2798172 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine CAS No. 339016-19-2](/img/structure/B2798172.png)
4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine” is a versatile chemical compound with immense potential in scientific research. It has a molecular formula of C10H9ClN4S and an average mass of 252.723 Da .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution of chloro atom of 4-(2′-aminophenyl sulfanyl)-5-chloro-benzene-1,2-dicarbonitrile . Another method involves the formation of 2-thioxopyrimidines and their condensed analogs based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring attached to an aminophenyl group via a sulfur atom . The presence of the sulfur atom allows for further functionalization and the ability to influence oxidative processes in the organism .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Analysis : A study on 6-aminothiocytosine derivatives demonstrated the synthesis of new compounds with a 6-aminothiocytosine skeleton under alkaline conditions in common solvents. These compounds exhibit various crystal architectures strongly influenced by hydrogen-bond networks, showcasing the chemical versatility of pyrimidine derivatives for material science applications (Grześkiewicz et al., 2020).
- Advanced Material Applications : Research on fluorinated polyamides containing pyridine and sulfone moieties, utilizing aromatic diamines similar in structure to the query compound, resulted in materials with high thermal stability and unique optical properties. These findings suggest potential applications in advanced material science, such as in the creation of transparent, flexible films with low dielectric constants (Liu et al., 2013).
Potential Applications Beyond Drug Use
- Optical and Electronic Material Development : The synthesis of novel polyimides based on flexible diamine, incorporating elements similar to the chemical structure of interest, revealed materials with outstanding thermal and mechanical properties. Such compounds are promising for applications in the electronics industry, including the development of insulating layers in electronic devices due to their excellent solubility and film-forming capabilities (Mehdipour‐Ataei et al., 2004).
- Chemosensor Development : A study on fluorescent poly(pyridine-imide) acid chemosensors leveraging similar aromatic diamine synthesis techniques demonstrated the potential of these materials as "off–on" fluorescent switchers for detecting acidic environments. This suggests their utility in sensing applications and the development of responsive materials (Wang et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have been found to target bacterial and parasitic organisms, suggesting a potential antimicrobial and antiparasitic action .
Biochemical Pathways
Based on its potential antimicrobial and antiparasitic activity, it may interfere with essential biological processes in these organisms .
Result of Action
Given its potential antimicrobial and antiparasitic activity, it may lead to the inhibition of growth or death of the targeted organisms .
Propriétés
IUPAC Name |
4-(4-aminophenyl)sulfanyl-6-chloropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-8-5-9(15-10(13)14-8)16-7-3-1-6(12)2-4-7/h1-5H,12H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUDTCMIDSRIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2798095.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2798097.png)
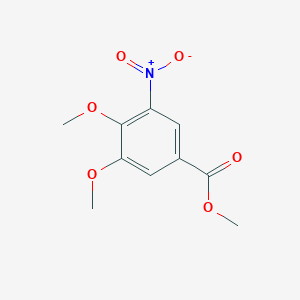

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)
![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)
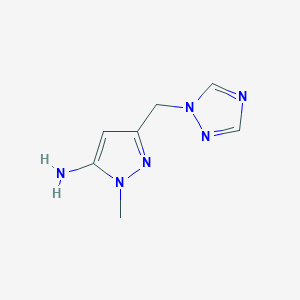

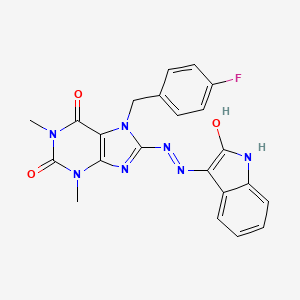
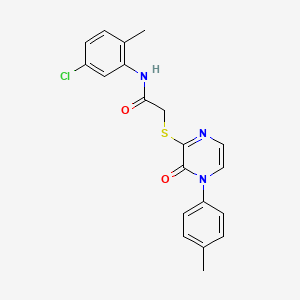
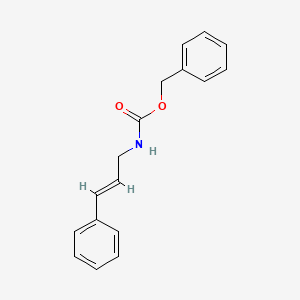
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2798112.png)